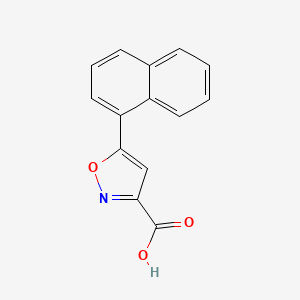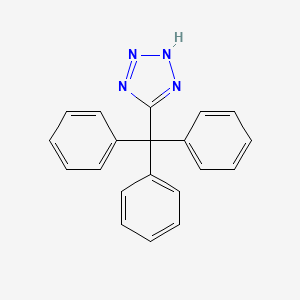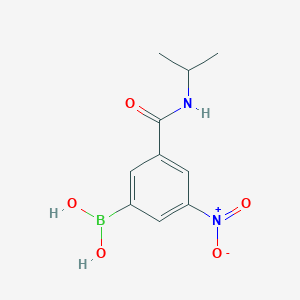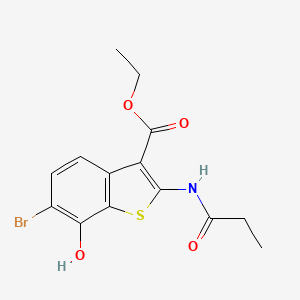![molecular formula C11H14O4S B1387322 [4-(异丙基磺酰基)苯基]乙酸 CAS No. 1105193-73-4](/img/structure/B1387322.png)
[4-(异丙基磺酰基)苯基]乙酸
描述
[4-(Isopropylsulfonyl)phenyl]acetic acid: is an organic compound with the molecular formula C11H14O4S. It is characterized by the presence of an isopropylsulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety.
科学研究应用
Chemistry:
In chemistry, [4-(Isopropylsulfonyl)phenyl]acetic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the synthesis of biologically active molecules .
Medicine:
In medicine, derivatives of [4-(Isopropylsulfonyl)phenyl]acetic acid are explored for their therapeutic potential, particularly in the development of anti-inflammatory and analgesic drugs .
Industry:
Industrially, this compound is used in the manufacture of specialty chemicals, including dyes and pigments, due to its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of [4-(Isopropylsulfonyl)phenyl]acetic acid typically involves a multi-step reaction process. One common method starts with the sulfonation of 4-mercaptophenylacetic acid. The steps are as follows :
Sulfonation: The reaction of 4-mercaptophenylacetic acid with sulfuric acid at 60°C for 3 hours.
Neutralization: The resulting product is neutralized with potassium carbonate in acetonitrile at 20°C.
Oxidation: The intermediate is then oxidized using m-chloroperoxybenzoic acid in dichloromethane at temperatures ranging from 0 to 20°C.
Hydrolysis: Finally, the product is hydrolyzed with sodium hydroxide in a mixture of water and ethanol at 20°C.
Industrial Production Methods:
Industrial production methods for [4-(Isopropylsulfonyl)phenyl]acetic acid are generally scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions:
Oxidation: [4-(Isopropylsulfonyl)phenyl]acetic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, halogen, or other substituted phenylacetic acids.
作用机制
The mechanism of action of [4-(Isopropylsulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. This can modulate various biochemical pathways, leading to its observed effects in biological systems .
相似化合物的比较
- [4-(Methylsulfonyl)phenyl]acetic acid
- [4-(Propylsulfonyl)phenyl]acetic acid
- [4-(Isopropylsulfonyl)phenyl]boronic acid
Comparison:
- [4-(Methylsulfonyl)phenyl]acetic acid: Similar structure but with a methyl group instead of an isopropyl group. It has different steric and electronic properties, affecting its reactivity and applications .
- [4-(Propylsulfonyl)phenyl]acetic acid: Similar structure with a propyl group, leading to variations in hydrophobicity and molecular interactions .
- [4-(Isopropylsulfonyl)phenyl]boronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds .
Uniqueness:
The presence of the isopropylsulfonyl group in [4-(Isopropylsulfonyl)phenyl]acetic acid imparts unique steric and electronic characteristics, making it distinct in its reactivity and applications compared to its analogs .
属性
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-8(2)16(14,15)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYIDVSDKGJLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-73-4 | |
| Record name | 2-[4-(propane-2-sulfonyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid](/img/structure/B1387253.png)
![(4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid](/img/structure/B1387254.png)
![N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine](/img/structure/B1387255.png)

![4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387257.png)
![4-{[(2'-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387259.png)
![1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1387260.png)

